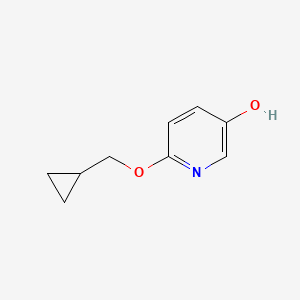

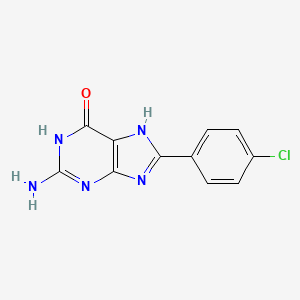

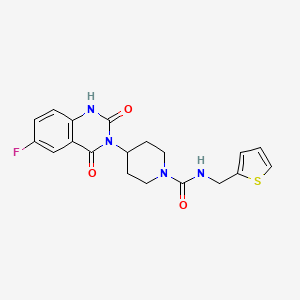

![molecular formula C12H7BrN2OS2 B2559305 N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 313404-36-3](/img/structure/B2559305.png)

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .Chemical Reactions Analysis

The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound and its substituents .Applications De Recherche Scientifique

- Benzothiazole derivatives have been investigated for their antitumor activity. N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide could be explored as a potential anticancer agent due to its structural features and potential interactions with cellular targets .

- Flurbiprofen, a derivative of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, is a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory, analgesic, and antipyretic properties make it useful for treating conditions like osteoarthritis .

- Benzothiazole compounds have demonstrated antibacterial effects. Further exploration of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide’s antibacterial potential could be valuable .

- Benzothiazole derivatives have been studied for their anticonvulsant activity. Investigating N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide’s effects on neuronal excitability could provide insights into its therapeutic potential .

- Benzothiazoles exhibit antifungal properties. N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might be evaluated for its antifungal efficacy against specific fungal strains .

- 2-Aminobenzothiazoles, including N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, serve as versatile synthetic intermediates. Researchers can use them to create various fused heterocyclic compounds, potentially leading to novel drugs .

Anticancer Properties

Anti-inflammatory and Analgesic Effects

Antibacterial Activity

Anticonvulsant Properties

Antifungal Applications

Synthetic Intermediates and Drug Development

Mécanisme D'action

Target of Action

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide is a compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as other thiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might affect pathways related to inflammation, microbial growth, or tumor progression . The compound could potentially influence these pathways by interacting with key enzymes or receptors, thereby altering their activity and downstream effects.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might also have favorable ADME properties, which could contribute to its potential as a therapeutic agent.

Result of Action

Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might have anti-inflammatory, antimicrobial, or antitumor effects . These effects could result from the compound’s interaction with its targets and its influence on relevant biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many compounds . Therefore, these factors might also influence the action of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFSBOJNWOHWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

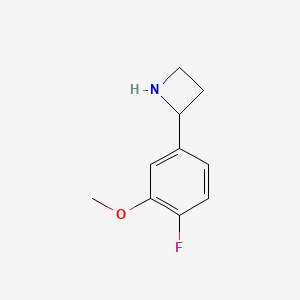

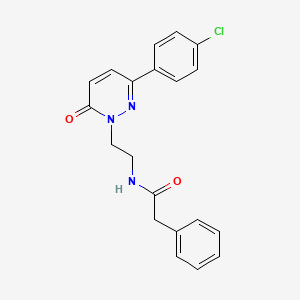

![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)

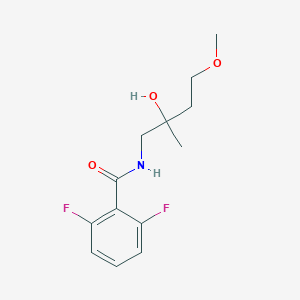

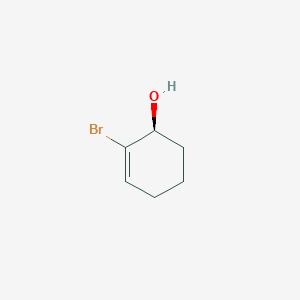

![N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2559233.png)

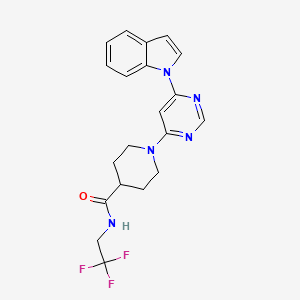

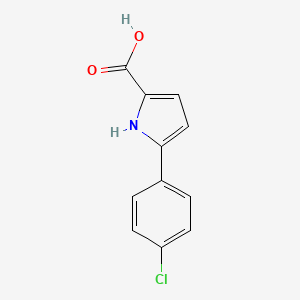

![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)

![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)